Lodoxamide
Overview
Description
Lodoxamide is an antiallergic pharmaceutical drug . It is used as an ophthalmic agent for the treatment of certain ocular disorders including vernal keratoconjunctivitis, vernal conjunctivitis, and vernal keratitis . It is marketed under the brand name Alomide .
Molecular Structure Analysis
Lodoxamide has a molecular formula of C11H6ClN3O6 . Its average weight is 311.63 and its mono-isotopic weight is 310.9945126 . The structure of Lodoxamide can be represented by the SMILES string and InChI code .Chemical Reactions Analysis
Lodoxamide is a mast cell stabilizer that inhibits the in vivo Type 1 immediate hypersensitivity reaction . It inhibits the increases in cutaneous vascular permeability that are associated with reagin or IgE and antigen-mediated reactions .Physical And Chemical Properties Analysis
Lodoxamide has a chemical formula of C11H6ClN3O6 . Its average weight is 311.63 and its mono-isotopic weight is 310.9945126 .Scientific Research Applications
Mast Cell-Mediated Allergic Disease Prophylaxis
Lodoxamide tromethamine has been identified as a potential prophylactic treatment for mast cell-mediated allergic diseases. Studies have demonstrated its effectiveness in various animal models, including rat peritoneal mast cell assay and sensitized rhesus monkey airway systems. In human studies involving allergen-sensitive asthmatics, lodoxamide has shown significant protection against experimental allergen-induced bronchoconstriction. The drug's protective effects were notable even at low dosages, with minimal side effects observed at higher doses (Watt, Bui, Bewtra, & Townley, 1980).
Allergic Conjunctivitis Treatment
Lodoxamide has shown efficacy in the treatment of allergic conjunctivitis. Clinical trials have established its superiority over placebo in reducing inflammatory cell counts and clinical symptoms in patients suffering from seasonal allergic conjunctivitis. The compound's antiallergic activity has been attributed to its ability to reduce inflammatory infiltrate, primarily eosinophils (Cerqueti, Ricca, Tosca, Buscaglia, & Ciprandi, 1994).
Effect on Eosinophil Activation
Research indicates that lodoxamide can exert potent inhibitory effects on eosinophil activation. The compound has been shown to significantly inhibit the chemotactic response of eosinophils and reduce the release of eosinophil peroxidase and other cytotoxic mediators. These findings suggest that lodoxamide could reduce the pathological potential of eosinophils in vivo, thereby benefiting conditions like asthma and allergic conjunctivitis (Capron, Loiseau, Papin, Robertson, & Capron, 1998).
Effects on Ischemia-Reperfusion Injury
Lodoxamide has also been assessed for its effects on experimental spinal cord ischemia and myocardial ischemic injury. Studies suggest that lodoxamide may be useful in alleviating ischemic damage to the spinal cord and reducing myocardial ischemic injury, potentially due to mechanisms unrelated to oxygen demand or antiplatelet effects (Ball, Lundy, Zelenock, & D'Alecy, 1987); (Jolly, Abrams, Romson, Bailie, & Lucchesi, 1982).
Safety And Hazards
Lodoxamide may cause ocular burning or stinging upon installation . Signs of an allergic reaction may include rash, hives, itching, redness, swelling, blistered or peeling skin with or without fever, wheezing, tightness in the chest or throat, trouble breathing, swallowing, or talking, unusual hoarseness, or swelling of the mouth, face, lips, tongue, or throat . Changes in eyesight, eye pain, or very bad eye irritation are also possible .
properties
IUPAC Name |
2-[2-chloro-5-cyano-3-(oxaloamino)anilino]-2-oxoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O6/c12-7-5(14-8(16)10(18)19)1-4(3-13)2-6(7)15-9(17)11(20)21/h1-2H,(H,14,16)(H,15,17)(H,18,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGLGHVJXCETIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1NC(=O)C(=O)O)Cl)NC(=O)C(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9057767 | |
Record name | Lodoxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9057767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Although lodoxamide's precise mechanism of action is unknown, it is postulated that it prevents calcium influx into mast cells upon antigen stimulation and therefore stabilizes the membrane. By stabilizing the mast cell membrane from degranulation, lodoxamide consequently inhibits the release of intracellular histamine and other chemoattractant factors that primarily cause ocular symptoms. Lodoxamide's mechanism of action may be similar to cromolyn sodium, as both exhibit cross-tachyphylaxis. | |
Record name | Lodoxamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06794 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Lodoxamide | |
CAS RN |
53882-12-5 | |
Record name | Lodoxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53882-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lodoxamide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053882125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lodoxamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06794 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lodoxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9057767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LODOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SPU695OD73 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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